molecular formula C11H6ClFN4 B11741610 2-Amino-3-{[(2-chloro-6-fluorophenyl)methylidene]amino}but-2-enedinitrile

2-Amino-3-{[(2-chloro-6-fluorophenyl)methylidene]amino}but-2-enedinitrile

Cat. No.: B11741610
M. Wt: 248.64 g/mol
InChI Key: HNIDQTXEILTQGU-UHFFFAOYSA-N
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Description

2-Amino-3-{[(2-chloro-6-fluorophenyl)methylidene]amino}but-2-enedinitrile is a complex organic compound with the molecular formula C11H6ClFN4 This compound is known for its unique structural features, which include a combination of amino, chloro, and fluoro groups attached to a butenedinitrile backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-{[(2-chloro-6-fluorophenyl)methylidene]amino}but-2-enedinitrile typically involves the condensation of 2-chloro-6-fluorobenzaldehyde with 2-amino-3-butenedinitrile under specific reaction conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a suitable solvent like ethanol. The reaction mixture is heated to reflux, and the product is isolated through filtration and recrystallization .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-{[(2-chloro-6-fluorophenyl)methylidene]amino}but-2-enedinitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro and fluoro groups can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with new functional groups replacing the chloro or fluoro groups.

Scientific Research Applications

2-Amino-3-{[(2-chloro-6-fluorophenyl)methylidene]amino}but-2-enedinitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-3-{[(2-chloro-6-fluorophenyl)methylidene]amino}but-2-enedinitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-3-{[(2-chloro-6-fluorophenyl)methylidene]amino}but-2-enedinitrile shares similarities with other compounds containing amino, chloro, and fluoro groups, such as:
    • 2-Amino-3-{[(2-chloro-4-fluorophenyl)methylidene]amino}but-2-enedinitrile
    • 2-Amino-3-{[(2-chloro-5-fluorophenyl)methylidene]amino}but-2-enedinitrile

Uniqueness

The presence of both chloro and fluoro groups in specific positions on the phenyl ring contributes to its unique chemical behavior and biological activity .

Properties

Molecular Formula

C11H6ClFN4

Molecular Weight

248.64 g/mol

IUPAC Name

2-amino-3-[(2-chloro-6-fluorophenyl)methylideneamino]but-2-enedinitrile

InChI

InChI=1S/C11H6ClFN4/c12-8-2-1-3-9(13)7(8)6-17-11(5-15)10(16)4-14/h1-3,6H,16H2

InChI Key

HNIDQTXEILTQGU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C=NC(=C(C#N)N)C#N)F

Origin of Product

United States

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